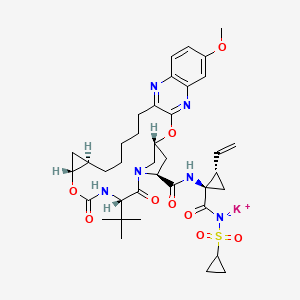

Grazoprevir potassium

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

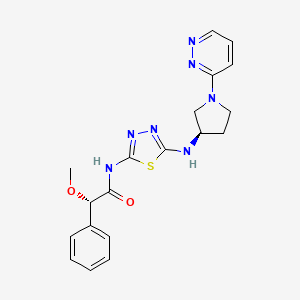

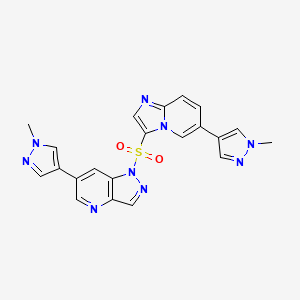

Grazoprevir is an antiviral medication used as part of combination therapy to treat chronic Hepatitis C . It is a direct acting antiviral medication that inhibits NS3/4A, a serine protease enzyme, encoded by Hepatitis C Virus (HCV) genotypes 1 and 4 . It is particularly effective when paired with Elbasvir .

Synthesis Analysis

The invention of Grazoprevir was successful due to key medicinal chemistry decisions and strategies . Molecular modeling inspired the original P2–P4 macrocyclic design, and the flexibility and reliability of the ring-closing metathesis reaction proved instrumental in the rapid synthesis of diverse analogs .Molecular Structure Analysis

The chemical formula of Grazoprevir potassium is C38H49KN6O9S . The molecular weight is 805.001 .Chemical Reactions Analysis

The path to the invention of Grazoprevir involved a number of key medicinal chemistry decisions and strategies . The flexibility and reliability of the ring-closing metathesis reaction proved instrumental in the rapid synthesis of diverse analogs .Physical And Chemical Properties Analysis

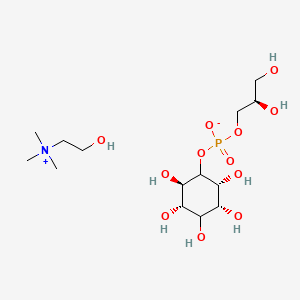

Grazoprevir potassium has a molecular weight of 804.99 . It is a solid substance and is soluble in DMSO at concentrations greater than 100 mg/mL .Scientific Research Applications

Grazoprevir as a Repurposed Drug for COVID-19 Treatment : A study by Behera et al. (2021) suggests that Grazoprevir could be effective in treating COVID-19. It demonstrates multiple pathway control via synergistic inhibition of viral entry and replication, targeting both host cell and viral proteins, indicating a potential for treatment with unlikely drug resistance.

Impact on Hepatitis C Virus Genotype 1 and 4 : Research by Komatsu et al. (2017) highlights that Grazoprevir, combined with Elbasvir, is effective in treating chronic HCV genotype 1 and 4 infections. However, the efficacy can be affected by certain genetic polymorphisms in the virus.

Use in HIV and HCV Co-infection : A study by Rockstroh et al. (2015) investigated the efficacy and safety of Grazoprevir in combination with Elbasvir in patients co-infected with HIV and HCV. It showed high rates of sustained virological response, indicating this regimen is effective and well-tolerated in this population.

Post-Treatment Failure Therapy : Research by Forns et al. (2015) indicates that Grazoprevir combined with Elbasvir and Ribavirin provides a promising treatment option for patients with HCV genotype-1 infection who have failed prior therapy.

Grazoprevir with Peginterferon and Ribavirin : The study by Lagging et al. (2016) explores the combination of Grazoprevir with Peginterferon and Ribavirin in treatment-naive patients with HCV genotype 1 infection. The results support the further study of this combination.

Real-World Application : A study by Zarębska-Michaluk et al. (2019) on Grazoprevir/Elbasvir demonstrates its effectiveness in real-world scenarios, particularly in previously "difficult-to-treat" patients.

High Cure Rates in HIV/HCV Co-infection : Braun et al. (2018) found that Grazoprevir-Elbasvir, guided by genotypic resistance testing, achieved high cure rates and had an excellent safety profile in a study focusing on HIV/HCV co-infected men who have sex with men. The study also incorporated a risk reduction-oriented behavioral intervention, unique compared to other studies.

Elbasvir and Grazoprevir in Chronic Hepatitis C : El Kassas et al. (2016) reviewed the efficacy and safety of Elbasvir and Grazoprevir in managing a variety of HCV-infected populations. The combination showed great efficacy with high rates of sustained virological response rates in genotypes 1 and 4 HCV infection.

Structural Analysis of Grazoprevir : Guo et al. (2017) conducted a study focusing on the structural basis of Grazoprevir's potency against clinically relevant substitutions in HCV NS3/4A protease from genotype 1a. This study provides insights into the molecular dynamics and interactions critical for Grazoprevir's effectiveness.

Monotherapy Studies : Yeh et al. (2018) conducted studies to evaluate the antiviral activity and safety of Elbasvir or Grazoprevir each administered as monotherapy. The findings were crucial for selecting dosages for phase II and III clinical studies.

Safety And Hazards

Future Directions

Grazoprevir has been studied for its potential use in the treatment of COVID-19 . It has been found to inhibit viral entry targeting host cell Angiotensin-Converting Enzyme 2 (ACE-2)/transmembrane serine protease 2 (TMPRSS2) and viral replication targeting RNA-dependent RNA polymerase (RdRP) . Further clinical studies are warranted .

properties

IUPAC Name |

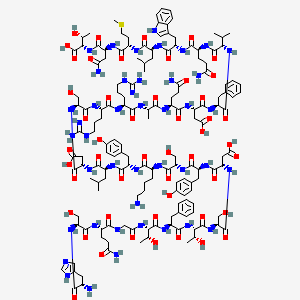

potassium;[(1R,2S)-1-[[(1R,18R,20R,24S,27S)-24-tert-butyl-7-methoxy-22,25-dioxo-2,21-dioxa-4,11,23,26-tetrazapentacyclo[24.2.1.03,12.05,10.018,20]nonacosa-3,5(10),6,8,11-pentaene-27-carbonyl]amino]-2-ethenylcyclopropanecarbonyl]-cyclopropylsulfonylazanide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H50N6O9S.K/c1-6-22-19-38(22,35(47)43-54(49,50)25-13-14-25)42-32(45)29-18-24-20-44(29)34(46)31(37(2,3)4)41-36(48)53-30-16-21(30)10-8-7-9-11-27-33(52-24)40-28-17-23(51-5)12-15-26(28)39-27;/h6,12,15,17,21-22,24-25,29-31H,1,7-11,13-14,16,18-20H2,2-5H3,(H3,41,42,43,45,47,48);/q;+1/p-1/t21-,22-,24-,29+,30-,31-,38-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVOGOEKATQJYHW-CIAYNJNFSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1C(=O)N2CC(CC2C(=O)NC3(CC3C=C)C(=O)[N-]S(=O)(=O)C4CC4)OC5=NC6=C(C=CC(=C6)OC)N=C5CCCCCC7CC7OC(=O)N1.[K+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@H]1C(=O)N2C[C@@H](C[C@H]2C(=O)N[C@@]3(C[C@H]3C=C)C(=O)[N-]S(=O)(=O)C4CC4)OC5=NC6=C(C=CC(=C6)OC)N=C5CCCCC[C@@H]7C[C@H]7OC(=O)N1.[K+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H49KN6O9S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

805.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Grazoprevir potassium | |

CAS RN |

1206524-86-8 |

Source

|

| Record name | Grazoprevir potassium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1206524868 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2-Phenylethynyl)-2-(2-pyrrolidin-1-ylethoxy)pyrido[2,3-b]pyrazine](/img/structure/B607645.png)

![2-(2-Chlorophenyl)-4-(3-(dimethylamino)phenyl)-5-methyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione](/img/structure/B607647.png)

![4-[[(2R)-1-(1-benzothiophene-3-carbonyl)-2-methylazetidine-2-carbonyl]-[(3-chlorophenyl)methyl]amino]butanoic acid](/img/structure/B607655.png)

![N-(3-carbamoyl-5,5,7,7-tetramethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B607657.png)